

N-Phenyl-3-biphenylamine: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Phenyl-3-biphenylamine**

Cat. No.: **B170737**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Phenyl-3-biphenylamine**, a key organic intermediate with significant applications in the field of organic electronics. This document consolidates essential chemical data, physical properties, and a generalized synthetic approach to support its use in research and development.

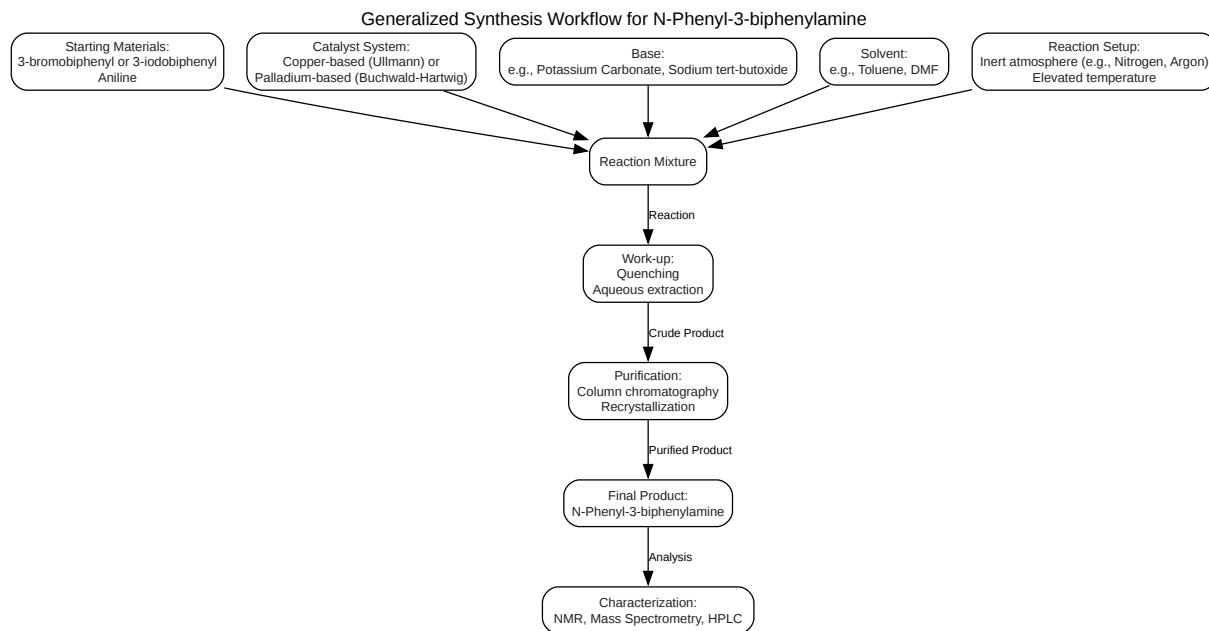
Core Chemical and Physical Data

N-Phenyl-3-biphenylamine, also known as 3-Anilinobiphenyl, is an aromatic amine with the molecular formula C₁₈H₁₅N. Its chemical structure and key identifiers are summarized below.

Parameter	Value	Reference
CAS Number	198275-79-5	[1] [2] [3]
Molecular Formula	C ₁₈ H ₁₅ N	[4]
Molecular Weight	245.32 g/mol	[4]
Synonyms	N-phenyl-[1,1'-biphenyl]-3-amine, 3-Anilinobiphenyl	[3] [5]

Physicochemical Properties

The table below outlines the known physical and chemical properties of **N-Phenyl-3-biphenylamine**. This data is crucial for its handling, storage, and application in various experimental setups.


Property	Value
Appearance	White to gray to brown powder or crystals
Melting Point	90.0 to 94.0 °C
Purity	>98.0% (GC)

Applications in Organic Electronics

N-Phenyl-3-biphenylamine is a versatile building block in materials science, particularly in the development of organic semiconductors. Its primary application lies in the fabrication of Organic Light-Emitting Diodes (OLEDs). Within an OLED device, it can function as a component in the hole transport layer (HTL) or as part of the emissive layer, contributing to the overall efficiency, brightness, and stability of the device. The biphenylamine structure provides excellent charge mobility and thermal stability, which are critical for the longevity and performance of OLED displays.

Generalized Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **N-Phenyl-3-biphenylamine** is not readily available in the public domain, a general approach can be inferred from the synthesis of similar aromatic amines, such as the Ullmann condensation or Buchwald-Hartwig amination. The logical workflow for a potential synthesis is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **N-Phenyl-3-biphenylamine**.

Experimental Protocol: A Generalized Ullmann Condensation Approach

The following provides a generalized, hypothetical experimental protocol for the synthesis of **N-Phenyl-3-biphenylamine** based on the Ullmann condensation reaction. Note: This is a representative procedure and may require optimization.

Materials:

- 3-bromobiphenyl
- Aniline
- Copper(I) iodide (CuI)
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF), anhydrous

Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobiphenyl (1 equivalent), aniline (1.2 equivalents), CuI (0.1 equivalents), and K₂CO₃ (2 equivalents).
- Add anhydrous DMF to the flask to dissolve the reactants.
- Heat the reaction mixture to a temperature between 120-150 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding an aqueous solution of ammonium chloride.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure **N-Phenyl-3-biphenylamine**.

- Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Device Architecture: OLED Integration

The role of **N-Phenyl-3-biphenylamine** in an OLED can be visualized in the context of a typical device structure. The following diagram illustrates a simplified multi-layer OLED architecture where a material like **N-Phenyl-3-biphenylamine** could be incorporated into the hole transport layer.

Simplified OLED Device Structure

[Click to download full resolution via product page](#)

Caption: Simplified architecture of an Organic Light-Emitting Diode (OLED).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-PHENYL-3-BIPHENYLAMINE - Safety Data Sheet [chemicalbook.com]
- 2. N-phenyl-[1,1'-biphenyl]-3-amine - CAS:198275-79-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. N-PHENYL-3-BIPHENYLAMINE | 198275-79-5 [chemicalbook.com]
- 4. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenyl-3-biphenylamine | 198275-79-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [N-Phenyl-3-biphenylamine: A Technical Overview for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170737#cas-number-and-molecular-formula-of-n-phenyl-3-biphenylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com